molecular formula C15H10BrFN2OS B2612930 (E)-4-bromo-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 477511-10-7

(E)-4-bromo-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2612930
CAS No.: 477511-10-7
M. Wt: 365.22
InChI Key: LTCGOMFTQWKBQQ-OBGWFSINSA-N
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Description

(E)-4-bromo-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-bromo-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves a multi-step process. The initial step often includes the formation of the benzo[d]thiazole core, followed by the introduction of the bromo and fluoro substituents. The final step involves the formation of the benzamide moiety through a condensation reaction. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-4-bromo-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: Halogen atoms, such as bromine and fluorine, can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups replacing the halogens.

Scientific Research Applications

(E)-4-bromo-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies to understand its interaction with biological macromolecules.

    Industry: It may be used in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzo[d]thiazole derivatives with different substituents. Examples include:

  • 4-bromo-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
  • 4-bromo-N-(6-fluoro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Uniqueness

(E)-4-bromo-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for research and potential therapeutic applications.

Biological Activity

(E)-4-bromo-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. The thiazole and benzamide moieties present in its structure are known to contribute to various pharmacological effects, making it a candidate for further investigation in drug development.

Chemical Structure

The compound can be represented by the following structural formula:

C15H12BrFNS\text{C}_{15}\text{H}_{12}\text{BrFNS}

This structure includes a bromine atom, a fluorine atom, and a thiazole ring, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The thiazole ring is known for its role in enzyme inhibition and receptor binding, which can modulate various signaling pathways within cells.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazole derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies indicate that the presence of electron-donating groups can enhance the cytotoxicity of these compounds.

Table 1: Antitumor Activity of Thiazole Derivatives

CompoundCell Line TestedIC50 (µg/mL)
Compound AJurkat1.61 ± 1.92
Compound BA-4311.98 ± 1.22
This compoundTBDTBD

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties. Studies have shown that modifications in the thiazole structure can lead to enhanced antibacterial activity against various pathogens. The presence of halogens and electron-withdrawing groups has been identified as beneficial for improving antimicrobial efficacy.

Table 2: Antimicrobial Activity of Related Compounds

CompoundTarget PathogenMIC (µg/mL)
Compound CStaphylococcus aureus5.0
Compound DEscherichia coli10.0
This compoundTBDTBD

Case Studies

A systematic study on thiazole derivatives indicated that certain structural modifications led to increased potency against Plasmodium falciparum, the causative agent of malaria. The results suggested that compounds with smaller substituents at specific positions exhibited higher antimalarial activity while maintaining low cytotoxicity in human cell lines.

Example Study

In one case study, a series of thiazole analogs were synthesized and evaluated for their antimalarial activity. The findings revealed that compounds with non-bulky electron-withdrawing groups at the ortho position on the phenyl ring showed promising results in inhibiting Plasmodium falciparum growth.

Properties

IUPAC Name

4-bromo-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrFN2OS/c1-19-12-7-6-11(17)8-13(12)21-15(19)18-14(20)9-2-4-10(16)5-3-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTCGOMFTQWKBQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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